

# (R)-Tco4-peg7-NH2 as a Bifunctional Crosslinker: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (R)-Tco4-peg7-NH2

Cat. No.: B15621764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, **(R)-Tco4-peg7-NH2**, a valuable tool in the field of bioconjugation and drug development. This molecule incorporates a strained trans-cyclooctene (TCO) moiety, a seven-unit polyethylene glycol (PEG) spacer, and a primary amine, offering a unique combination of reactivity, solubility, and versatility for creating complex biomolecular architectures.

## Introduction to (R)-Tco4-peg7-NH2

**(R)-Tco4-peg7-NH2** is a heterobifunctional crosslinker designed for advanced bioconjugation applications. Its two key functional groups, the TCO and the primary amine, allow for sequential or orthogonal conjugation strategies. The TCO group participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules, a cornerstone of "click chemistry."<sup>[1][2]</sup> The primary amine provides a versatile handle for conjugation to various functional groups, most commonly carboxyl groups on proteins or other biomolecules, through amide bond formation.

The inclusion of a PEG7 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigates potential steric hindrance, and can improve the pharmacokinetic properties of therapeutic conjugates by reducing aggregation and immunogenicity.<sup>[3][4][5]</sup>

## Core Properties and Specifications

While specific data for **(R)-Tco4-peg7-NH2** is not widely published, the properties of similar TCO-PEG-amine linkers provide a strong indication of its expected characteristics.

Property	Representative Value/Information
Molecular Weight	~560 g/mol (Calculated for C <sub>29</sub> H <sub>52</sub> N <sub>2</sub> O <sub>9</sub> )
Purity	Typically >95%
Solubility	Soluble in aqueous buffers, DMSO, DMF
Storage	Recommended storage at -20°C, desiccated, and protected from light. TCO compounds have a limited shelf life due to potential isomerization.
TCO Reactivity	Highly reactive towards tetrazines via inverse-electron-demand Diels-Alder (iEDDA) reaction.
Amine Reactivity	Reactive with activated carboxylic acids (e.g., NHS esters) or with carboxylic acids in the presence of coupling agents (e.g., EDC, DCC) to form stable amide bonds.

## Reaction Kinetics and Stability

The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants that are among the fastest known in bioorthogonal chemistry. This rapid reactivity allows for efficient conjugation at low biomolecule concentrations.<sup>[6][7]</sup>

Parameter	Representative Value	Reference(s)
Second-Order Rate Constant (k <sub>2</sub> )	10 <sup>3</sup> - 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup> (with various tetrazines)	[8][9]
Reaction Time	Minutes to a few hours at room temperature	[10]
Stability	TCO moiety is susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metal ions. The PEG spacer can enhance stability.	[11][12]

## Experimental Protocols

The following protocols provide a general framework for the use of **(R)-Tco4-peg7-NH<sub>2</sub>** in a two-step bioconjugation workflow. Optimization will be required for specific applications.

### Conjugation of (R)-Tco4-peg7-NH<sub>2</sub> to a Carboxyl-Containing Biomolecule (e.g., Protein)

This protocol describes the conjugation of the amine group of the crosslinker to a carboxyl group on a protein using EDC/NHS chemistry.

Materials:

- Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
- **(R)-Tco4-peg7-NH<sub>2</sub>**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous DMSO or DMF
- Desalting columns

#### Procedure:

- Protein Preparation: Dissolve the protein in Activation Buffer.
- Activation of Carboxyl Groups:
  - Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.
  - Incubate for 15 minutes at room temperature.
- Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer.
- Conjugation Reaction:
  - Prepare a 10 mM stock solution of **(R)-Tco4-peg7-NH2** in anhydrous DMSO or DMF.
  - Add a 10- to 20-fold molar excess of the **(R)-Tco4-peg7-NH2** stock solution to the activated protein solution.
  - Incubate for 2 hours at room temperature with gentle mixing.
- Quenching of Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes.
- Purification: Remove excess crosslinker using a desalting column or dialysis. The TCO-functionalized protein is now ready for the next step.

## TCO-Tetrazine Click Reaction

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

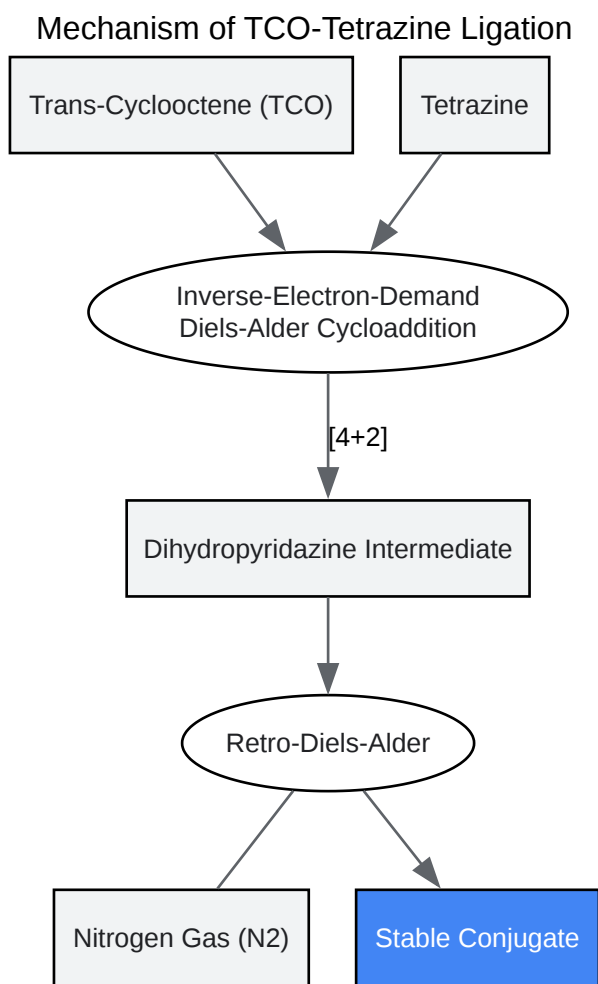
- TCO-functionalized biomolecule (from section 4.1)
- Tetrazine-modified molecule of interest
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reactant Preparation: Dissolve the TCO-functionalized biomolecule and the tetrazine-modified molecule in the Reaction Buffer.
- Click Reaction:
  - Mix the TCO-functionalized biomolecule and the tetrazine-modified molecule at a desired molar ratio (a 1.1 to 1.5-fold molar excess of the tetrazine-modified molecule is often used).
  - Incubate at room temperature for 30 minutes to 2 hours. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
- Purification (Optional): The resulting conjugate can be purified by size-exclusion chromatography if necessary to remove any unreacted components.

## Visualizations

## Signaling Pathways and Reaction Mechanisms



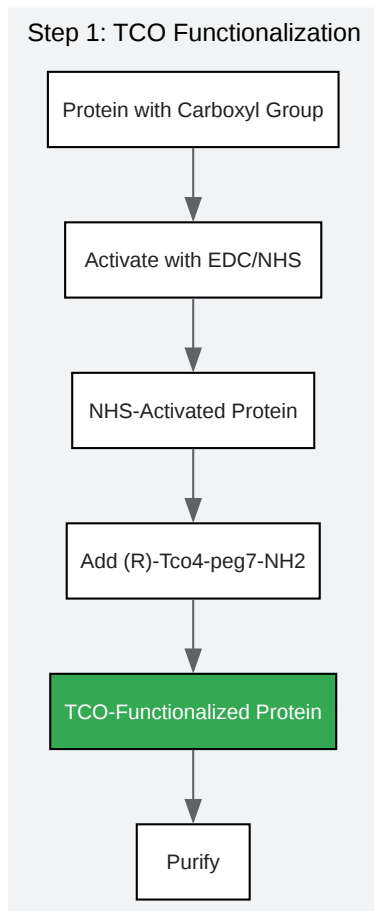
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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.

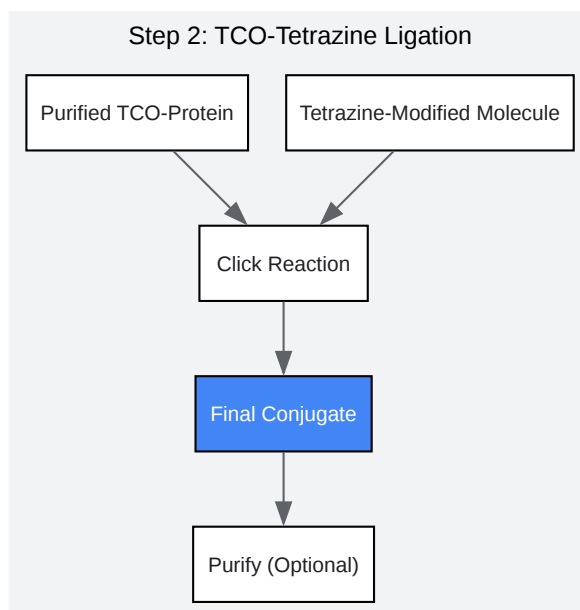
## Experimental Workflows

## General Experimental Workflow for Bioconjugation

## Step 1: TCO Functionalization



## Step 2: TCO-Tetrazine Ligation

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Caption: A two-step workflow for conjugating a protein using **(R)-Tco4-peg7-NH2**.

## Applications in Research and Drug Development

The unique properties of **(R)-Tco4-peg7-NH2** make it a powerful tool for a variety of applications, including:

- Antibody-Drug Conjugates (ADCs): The crosslinker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[13]
- Molecular Imaging: Fluorophores or imaging agents can be conjugated to targeting molecules for in vivo imaging applications.[4]
- Protein-Protein Conjugation: Creation of well-defined protein conjugates for studying protein interactions or creating novel bifunctional proteins.[10]
- Surface Immobilization: Attachment of biomolecules to surfaces for the development of biosensors and diagnostic assays.[14]

## Conclusion

**(R)-Tco4-peg7-NH2** is a versatile and powerful bifunctional crosslinker that leverages the speed and selectivity of TCO-tetrazine click chemistry. Its primary amine functionality and hydrophilic PEG spacer provide a robust platform for the construction of complex bioconjugates for a wide range of applications in research and drug development. While the protocols and data presented here provide a general guide, empirical optimization is crucial for achieving the desired outcome in specific experimental contexts.

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